molecular formula C11H14N4S B1623012 4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine CAS No. 40106-59-0

4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B1623012
CAS No.: 40106-59-0
M. Wt: 234.32 g/mol
InChI Key: LZEOQQZABRMORS-UHFFFAOYSA-N
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Description

4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS: 40106-59-0) is a heterocyclic compound featuring a cyclohepta[4,5]thieno[2,3-d]pyrimidine core substituted at the C-4 position with a hydrazinyl (-NHNH₂) group .

Synthesis: The compound is synthesized by substituting the chlorine atom in 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS: 40106-58-9, MW: 238.73 g/mol) with hydrazine under reflux conditions in isopropanol, a method analogous to the preparation of arylaminothienopyrimidine derivatives .

Properties

IUPAC Name

8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c12-15-10-9-7-4-2-1-3-5-8(7)16-11(9)14-6-13-10/h6H,1-5,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEOQQZABRMORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=NC=NC(=C23)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401198
Record name ZINC04863320
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-59-0
Record name 4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
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URL https://commonchemistry.cas.org/detail?cas_rn=40106-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZINC04863320
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps :

    Step 1: The starting material, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, is reacted with hydrazine hydrate in dioxane under heating conditions.

    Step 2: The intermediate product is then subjected to further reaction with hydrazine hydrate in ethanol at 50°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can modify the thieno or pyrimidine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydrazine group or the thieno ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azo compounds, while substitution reactions can introduce alkyl or acyl groups, modifying the compound’s properties.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Initial Reaction : The starting material, 4-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, is reacted with hydrazine hydrate in dioxane under heating conditions.
  • Intermediate Formation : The intermediate product undergoes further reaction with hydrazine hydrate in ethanol at 50°C to yield the final compound .

Chemistry

4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new derivatives that may exhibit enhanced properties or activities.

Biology

Research indicates that this compound possesses potential biological activities , particularly:

  • Anticancer Activity : Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and disruption of cellular processes .
  • Antimicrobial Properties : It has demonstrated effectiveness against various bacterial and fungal strains .

Medicine

The compound is being investigated as a pharmaceutical intermediate for developing new drugs targeting specific diseases. Its ability to form covalent bonds with biological macromolecules suggests potential therapeutic applications in oncology and infectious diseases .

Case Studies

  • Anticancer Research : In vitro studies have indicated that this compound can reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Testing : Clinical studies have assessed its efficacy against resistant bacterial strains and have shown promising results in inhibiting growth .

Mechanism of Action

The mechanism of action of 4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound’s unique structure allows it to interact with various biological targets, contributing to its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name & ID Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Source
Target Compound 4-hydrazinyl ~221.3* N/A Potential EGFR/VEGFR-2 inhibition
4-Chloro precursor (CAS: 40106-58-9) 4-chloro 238.73 64–66 Intermediate for further derivatization
4-Amino-6,7,8,9-tetrahydro-5H-... (33b) 4-amino 219 264–266 Not explicitly reported
4-Imino-3-amino analog (38) 4-imino, 3-amino N/A 164–165 Not explicitly reported
5f (from ) Aryl sulfonamide N/A N/A IC₅₀: 5.07 µM (MCF-7 cells); dual EGFR/VEGFR-2 inhibition
2-Chloroacetohydrazide derivative 2-chloroacetohydrazide N/A N/A Cytotoxicity (IC₅₀ >5 µM)

*Estimated based on molecular formula (C₁₁H₁₃N₄S).

Key Observations:

Substituent Impact on Physicochemical Properties: The hydrazinyl group in the target compound likely improves aqueous solubility compared to the chloro (logP: 4.54) and aryl sulfonamide derivatives due to its polar nature . The 4-amino analog (33b) exhibits a high melting point (264–266°C), suggesting strong intermolecular hydrogen bonding, whereas the 4-imino-3-amino analog (38) melts at 164–165°C, indicating reduced crystallinity .

Biological Activity: The aryl sulfonamide derivative (5f) demonstrates potent anticancer activity (IC₅₀: 5.07 µM against MCF-7 cells) and dual kinase inhibition, attributed to its bulky substituent enhancing target affinity . Chloroacetohydrazide derivatives show moderate cytotoxicity (IC₅₀ >5 µM), suggesting that steric hindrance or reduced membrane permeability may limit efficacy . The hydrazinyl group’s ability to form hydrogen bonds could mimic the pharmacophore of vandetanib, a known kinase inhibitor, though specific activity data for the target compound requires further validation .

Synthetic Flexibility: The 4-chloro precursor serves as a versatile intermediate for synthesizing derivatives like hydrazinyl, amino, and sulfonamide compounds . The hydrazinyl substituent enables further functionalization, such as condensation with carbonyl compounds to form pyrazole or triazole derivatives, as seen in related hydrazine-based scaffolds .

Biological Activity

4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS No: 40106-59-0) is a heterocyclic compound with the molecular formula C11H14N4S. Its unique structure, featuring a hydrazine group attached to a fused bicyclic system containing both thieno and pyrimidine rings, has attracted attention for its potential biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The compound's molecular weight is approximately 234.32 g/mol. Its structure allows for various interactions with biological targets due to the presence of a hydrazine moiety that can form covalent bonds with nucleophilic sites in biomolecules.

PropertyValue
Molecular FormulaC11H14N4S
Molecular Weight234.32 g/mol
CAS Number40106-59-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may lead to various pharmacological effects, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : It exhibits activity against various bacterial and fungal strains.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of KB cells (human cervical cancer cells) with IC50 values ranging from 17.4 to 25.4 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In one study, it was found effective against Staphylococcus aureus and Escherichia coli , demonstrating its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Case Studies

  • Antifungal Activity : A study reported that related compounds exhibited antifungal activity against Botrytis cinerea at concentrations as low as 50 mg/L. This suggests that 4-hydrazinyl derivatives could be explored for agricultural applications in controlling fungal pathogens .
  • Antibacterial Screening : In a comparative study of thieno[2,3-d]pyrimidines, derivatives were screened against various bacterial strains including both Gram-positive and Gram-negative bacteria. The results indicated notable antibacterial efficacy which warrants further investigation into structural modifications to enhance activity .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameAnticancer ActivityAntimicrobial Activity
4-Hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta...ModerateEffective
4-Hydrazinyl-5,6,7,8-tetrahydrobenzo[4,5]thien...HighModerate
4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta...LowHigh

Q & A

Q. What are the optimized synthetic routes for 4-hydrazinyl-tetrahydrocycloheptathienopyrimidine derivatives?

The synthesis typically involves cyclocondensation of hydrazine derivatives with thieno[2,3-d]pyrimidine precursors under acidic conditions. For example, refluxing azomethine intermediates in glacial acetic acid with DMSO as a catalyst yields target compounds after precipitation and recrystallization . Key parameters include reaction time (30–60 min), temperature (reflux), and solvent selection (acetic acid for recrystallization). Variations in substituents on the pyrimidine ring may require adjusting stoichiometry or introducing protective groups to prevent side reactions .

Q. How can structural characterization of this compound be validated?

Structural validation relies on a combination of spectral and analytical methods:

  • 1H/13C NMR : Peaks for hydrazinyl protons (δ 8.5–9.5 ppm) and cycloheptathieno protons (δ 2.5–3.5 ppm for aliphatic hydrogens) .
  • Mass spectrometry : Molecular ion peaks matching theoretical masses (e.g., [M+H]+ at m/z 290–320 for derivatives) .
  • Elemental analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological activity in hydrazinyl-thienopyrimidine derivatives?

Molecular docking studies using Plasmodium falciparum enzymes (e.g., PfDHFR) or human kinase targets can prioritize derivatives for synthesis. For example, derivatives with electron-withdrawing substituents on the thieno ring showed higher binding affinities (−9.2 kcal/mol) in PfDHFR docking . Complement with MD simulations to assess ligand-protein stability over 100 ns trajectories .

Q. How can contradictory data in pharmacological evaluations be resolved?

Contradictions in bioactivity (e.g., anticonvulsant vs. antiparasitic efficacy) often arise from assay-specific conditions. Mitigation strategies include:

  • Dose-response standardization : Test compounds at 1–100 μM ranges across multiple cell lines .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KINOMEscan) to identify polypharmacology .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., t1/2 > 60 min for viable candidates) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Critical issues include:

  • Byproduct formation : Monitor via HPLC (C18 columns, acetonitrile/water gradient) to detect impurities >0.5% .
  • Solvent recovery : Optimize acetic acid recycling using fractional distillation (≥95% purity) .
  • Crystallization control : Use seeded crystallization with 5–10% w/w seeds to ensure uniform crystal size .

Q. How can reaction mechanisms for hydrazine incorporation be elucidated?

Mechanistic studies require:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated hydrazine (e.g., kH/kD > 1.5 suggests proton transfer steps) .
  • In-situ FTIR : Track disappearance of carbonyl stretches (1700 cm⁻¹) and hydrazine N-H bends (1600 cm⁻¹) .
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to identify rate-determining steps (e.g., cyclization barriers) .

Methodological Considerations

Q. What experimental designs are optimal for SAR studies?

Adopt a factorial design with variables:

  • Substituent position : Test hydrazinyl modifications (e.g., aryl vs. alkyl groups) .
  • Ring saturation : Compare tetrahydro vs. fully aromatic cores for conformational effects .
  • Control groups : Include known inhibitors (e.g., pyrimethamine for antimalarial assays) .

Q. How can spectral data inconsistencies be troubleshooted?

For ambiguous NMR signals:

  • 2D experiments : Use HSQC to correlate 1H-13C signals for overlapping aliphatic protons .
  • Dynamic effects : Variable-temperature NMR (25–60°C) to resolve rotameric splitting .
  • Synchrotron XRD : Resolve crystal structures for absolute configuration validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 2
4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine

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